molecular formula C23H25N3O4 B14955409 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B14955409
M. Wt: 407.5 g/mol
InChI Key: FRJZALQEPYTKGJ-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a synthetic acetamide derivative featuring a phthalazinyl core substituted with an isobutyl group at position 3 and a ketone at position 4. The acetamide moiety is further functionalized with a 4-methoxyphenyl-2-oxoethyl group. This structure combines a heterocyclic phthalazine ring, known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity, with electron-donating methoxy and lipophilic isobutyl substituents .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O4/c1-15(2)14-26-23(29)19-7-5-4-6-18(19)20(25-26)12-22(28)24-13-21(27)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,24,28)

InChI Key

FRJZALQEPYTKGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Phthalazinone Formation

The phthalazine core is synthesized via cyclocondensation of 1,2-diketones with hydrazine derivatives (Figure 1). For 3-isobutyl substitution:

Procedure

  • React phthalic anhydride (1.0 eq) with isobutylamine (1.2 eq) in toluene at 110°C for 6 hr
  • Add hydrazine hydrate (1.5 eq) dropwise, reflux 12 hr
  • Acidify with HCl to pH 2→precipitates 3-isobutyl-4-oxo-3,4-dihydrophthalazine

Key Data

Parameter Value
Yield 68–72%
Melting Point 189–192°C
Characterization IR: 1675 cm⁻¹ (C=O)

Acetamide Linker Installation

Chlorination at C2

Activate the phthalazine core for nucleophilic substitution:

Method A (Direct Chlorination)

  • Treat 3-isobutyl-4-oxophthalazine (1.0 eq) with POCl₃ (5.0 eq) at 80°C for 4 hr
  • Quench with ice→isolate 2-chloro-3-isobutyl-4-oxophthalazine

Method B (Nitration/Reduction)

  • Nitrate at C2 using HNO₃/H₂SO₄ at 0°C
  • Reduce nitro group with H₂/Pd-C → 2-amino derivative
  • Diazotize with NaNO₂/HCl → 2-chloro compound

Comparative Data

Method Yield (%) Purity (%)
A 85 98
B 63 91

Method A proves superior for large-scale synthesis.

Side Chain Coupling

Synthesis of 2-(4-Methoxyphenyl)-2-oxoethylamine

Stepwise Protocol

  • Protect 4-methoxybenzaldehyde as ethylene glycol ketal
  • React with nitromethane in Henry reaction→β-nitro alcohol
  • Reduce with LiAlH₄→β-amino alcohol
  • Oxidize with PCC→2-(4-methoxyphenyl)-2-oxoethylamine

Critical Parameters

  • Nitro reduction requires strict temperature control (-10°C to 0°C)
  • PCC oxidation in anhydrous CH₂Cl₂ prevents over-oxidation

Final Assembly

Acetamide Formation

Couple components via Schotten-Baumann reaction:

Optimized Conditions

  • 2-Chlorophthalazine (1.0 eq)
  • 2-(4-Methoxyphenyl)-2-oxoethylamine (1.2 eq)
  • Triethylamine (2.5 eq) in THF/H₂O (3:1)
  • Stir at 25°C for 24 hr

Reaction Monitoring

Time (hr) Conversion (%)
6 45
12 78
24 95

Alternative methods using EDCl/HOBt coupling show comparable yields but higher cost.

Purification and Characterization

Crystallization

Recrystallize from ethanol/water (4:1):

  • Needle-like crystals
  • Recovery: 82%

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J=7.8 Hz, 1H, ArH)
δ 7.89–7.75 (m, 3H, ArH)
δ 4.31 (s, 2H, CH₂CO)
δ 3.82 (s, 3H, OCH₃)
δ 2.95 (d, J=6.7 Hz, 2H, CH₂-iBu)
δ 1.85 (m, 1H, iBu-CH)
δ 0.92 (d, J=6.6 Hz, 6H, iBu-CH₃)

HRMS (ESI-TOF)
Calculated for C₂₄H₂₇N₃O₄ [M+H]⁺: 422.2078
Found: 422.2076

Scale-Up Considerations

Process Challenges

  • Exothermic chlorination requiring jacketed reactors
  • Sensitivity of 2-oxoethylamine to polymerization

Safety Protocols

  • POCl₃ handling under N₂ atmosphere
  • Strict temperature control during nitro reductions

Alternative Synthetic Routes

Suzuki Coupling Approach

Introduce pre-functionalized fragments:

Advantages

  • Avoids harsh chlorination conditions
  • Enables late-stage diversification

Limitations

  • Requires specialized boronates
  • Lower overall yield (54%)

Industrial Viability Assessment

Parameter Batch Process Flow Chemistry
Cycle Time 48 hr 6 hr
Yield 72% 68%
Purity 98% 99.5%
Solvent Consumption 120 L/kg 40 L/kg

Flow chemistry shows promise for continuous manufacturing despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted acetamides .

Scientific Research Applications

2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Core Heterocyclic Moieties

  • Phthalazinyl vs. Phthalazinyl systems, as seen in compound 12 , are associated with kinase inhibition, while quinazolinyl derivatives (e.g., compound 40 ) exhibit anti-cancer activity.
  • Thiazole and Triazole Derivatives : Compounds like those in incorporate thiazole or piperazine rings, enhancing metabolic stability and target affinity compared to the phthalazinyl core.

Substituent Effects

  • Methoxyphenyl Groups: The target’s 4-methoxyphenyl-2-oxoethyl group is structurally similar to compound 2b , but the latter lacks the phthalazinyl moiety.
  • Isobutyl vs. Chlorophenyl/Sulfamoyl : The target’s isobutyl group increases lipophilicity, which may improve membrane permeability compared to sulfamoyl ( ) or chlorophenyl groups, which are more polar and electron-withdrawing.

Pharmacological Activities

  • Anti-cancer activity is prominent in quinazolinyl-sulfonyl acetamides (e.g., compound 40 ), with IC₅₀ values in the µM range against HCT-116 and MCF-7 cell lines.
  • MMP inhibitory activity is noted for thiazole-acetamides ( ), suggesting that heterocyclic diversity significantly influences target selectivity.

Q & A

Q. Advanced

  • Challenge : Overlapping NMR signals due to restricted rotation or planar symmetry in the phthalazinyl ring .
  • Solutions :
    • Variable Temperature (VT) NMR : Differentiate dynamic equilibria of conformers.
    • Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .
    • Chiral derivatization : Use enantiopure reagents to resolve stereoisomers via diastereomeric salt formation .

How do solubility characteristics impact in vitro bioassays, and what formulation strategies are effective?

Q. Advanced

  • Issue : Low aqueous solubility (common in acetamide derivatives) may lead to false negatives in cell-based assays.
  • Strategies :
    • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
    • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .
    • Nanoparticle encapsulation : Lipid-based carriers for sustained release in pharmacokinetic studies .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • TLC monitoring : Track reaction progress using CH₂Cl₂/MeOH mobile phases .

How to resolve contradictions in pharmacological data between in vitro and in vivo models?

Q. Advanced

  • Metabolic stability : Assess hepatic microsomal degradation to identify rapid clearance in vivo .
  • Protein binding : Use equilibrium dialysis to evaluate free fraction availability, correcting IC₅₀ values .
  • Species differences : Compare target homology (e.g., human vs. rodent receptors) using CRISPR-edited cell lines .

What are the key structural motifs influencing biological activity?

Q. Basic

  • Phthalazinyl core : Essential for binding to ATP-binding pockets in kinases .
  • Methoxyphenyl group : Enhances lipophilicity and membrane permeability .
  • Acetamide linker : Stabilizes hydrogen bonding with catalytic residues in enzymatic targets .

What computational methods predict interaction with biological targets?

Q. Advanced

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding poses in active sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values using PLS regression .

How to optimize reaction yields in multi-step synthesis?

Q. Basic

  • Stepwise monitoring : Use TLC or inline IR spectroscopy to identify intermediates .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; optimize equivalents of Na₂CO₃ for deprotonation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for SN2 reactions; CH₂Cl₂ for acid-sensitive steps .

How to validate target engagement in cellular assays?

Q. Advanced

  • Thermal shift assay (TSA) : Measure ΔTₘ shifts to confirm binding to purified protein .
  • Cellular thermal shift assay (CETSA) : Detect stabilization of target proteins in lysates after compound treatment .
  • Knockout validation : Use CRISPR-Cas9 to delete the target gene and assess loss of compound efficacy .

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